N-(3,4-DIMETHYLPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine core, a thiomorpholine ring, and a dimethylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce reduced amine derivatives.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may be explored for its therapeutic potential in treating diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
- 3-FORMYLPHENYLBORONIC ACID
- 4-FORMYLPHENYLBORONIC ACID
Uniqueness
N-(3,4-DIMETHYLPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its naphthyridine core and thiomorpholine ring differentiate it from other similar compounds, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-14-4-6-17(12-15(14)2)25-20-18-7-5-16(3)24-21(18)23-13-19(20)22(27)26-8-10-28-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGXOJSXLGBGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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